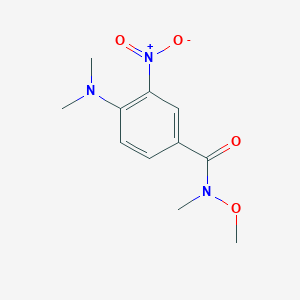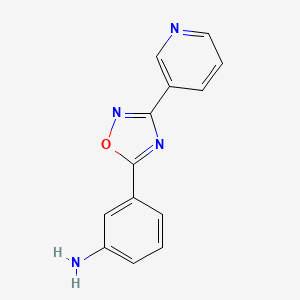
1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound that features a nitrofuran moiety, a pyrazole ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the nitrofuran moiety: This can be achieved by nitration of a furan derivative.
Construction of the pyrazole ring: This step might involve the reaction of a hydrazine derivative with a suitable diketone or α,β-unsaturated carbonyl compound.
Introduction of the nitrile group: This can be done through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially leading to the formation of reactive intermediates.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of functionalized pyrazole compounds.
Applications De Recherche Scientifique
1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile may have applications in:
Medicinal Chemistry: Potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Biological Research: Used as a probe to study biological pathways or as a lead compound in drug discovery.
Industrial Chemistry: Potential use as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example:
Antimicrobial Activity: The nitrofuran moiety might generate reactive oxygen species that damage bacterial DNA.
Anticancer Activity: The compound might inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile: Lacks the propan-2-yl group.
3-(5-Nitrofuran-2-yl)-1-(methyl)-1H-pyrazole-4-carbonitrile: Has a methyl group instead of a propan-2-yl group.
Uniqueness
The presence of the propan-2-yl group in 1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile might influence its lipophilicity, metabolic stability, and overall biological activity, making it unique compared to its analogs.
Propriétés
Numéro CAS |
61620-62-0 |
|---|---|
Formule moléculaire |
C11H10N4O3 |
Poids moléculaire |
246.22 g/mol |
Nom IUPAC |
3-(5-nitrofuran-2-yl)-1-propan-2-ylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H10N4O3/c1-7(2)14-6-8(5-12)11(13-14)9-3-4-10(18-9)15(16)17/h3-4,6-7H,1-2H3 |
Clé InChI |
MMNATQOTPCRNGG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8711261.png)

![1H-Pyrrole, 1-[(2-fluorophenyl)methyl]-](/img/structure/B8711284.png)








![5-[(4-Amino-3-methoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B8711344.png)

